2-Amino-6-methyl-4-pyrimidinemethanol 2-Amino-6-methyl-4-pyrimidinemethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18528682
InChI: InChI=1S/C6H9N3O/c1-4-2-5(3-10)9-6(7)8-4/h2,10H,3H2,1H3,(H2,7,8,9)
SMILES:
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

2-Amino-6-methyl-4-pyrimidinemethanol

CAS No.:

Cat. No.: VC18528682

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-methyl-4-pyrimidinemethanol -

Specification

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name (2-amino-6-methylpyrimidin-4-yl)methanol
Standard InChI InChI=1S/C6H9N3O/c1-4-2-5(3-10)9-6(7)8-4/h2,10H,3H2,1H3,(H2,7,8,9)
Standard InChI Key BHTFHKKIXHZCKS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N)CO

Introduction

Chemical Identity and Structural Characteristics

2-Amino-6-methyl-4-pyrimidinemethanol (C₆H₉N₃O) belongs to the pyrimidine family, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Amino group (-NH₂) at position 2,

  • Methyl group (-CH₃) at position 6,

  • Hydroxymethyl group (-CH₂OH) at position 4.

The compound’s molecular weight is 139.16 g/mol, and its IUPAC name is 4-(hydroxymethyl)-6-methylpyrimidin-2-amine. Structural analogs, such as 2-amino-6-methyl-4-pyrimidinol (CAS 3977-29-5), share similarities but differ in the substitution at position 4 (hydroxyl vs. hydroxymethyl) .

Table 1: Comparative Properties of Pyrimidine Derivatives

Property2-Amino-6-methyl-4-pyrimidinemethanol (Inferred)2-Amino-6-methyl-4-pyrimidinol
Molecular FormulaC₆H₉N₃OC₅H₇N₃O
Molecular Weight139.16 g/mol125.13 g/mol
Melting Point180–185°C (estimated)>300°C (literature)
SolubilityModerate in polar solventsSparingly in aqueous base
Key Functional Groups-NH₂, -CH₃, -CH₂OH-NH₂, -CH₃, -OH

Synthetic Pathways and Optimization

The synthesis of 2-amino-6-methyl-4-pyrimidinemethanol can be inferred from methods used for analogous compounds:

Oxidation of Methyl-Substituted Pyrimidines

A plausible route involves the selective oxidation of a methyl group to a hydroxymethyl group. For example, the patent CN104610134A describes the oxidation of 2,6-dimethylpyridine using hydrogen peroxide (H₂O₂) and tungsten oxide (WO₃) to introduce a hydroxymethyl group. Adapting this method:

  • Substrate: 2-amino-4,6-dimethylpyrimidine,

  • Oxidizing Agent: H₂O₂ in glacial acetic acid,

  • Catalyst: Tungsten oxide (1–5% by mass) ,

  • Conditions: 60–70°C for 8–10 hours.

The reaction proceeds via α-carbon electronic transfer rearrangement, forming an intermediate ester, which undergoes hydrolysis to yield the hydroxymethyl derivative .

Functional Group Interconversion

An alternative approach involves substituting a hydroxyl group with a hydroxymethyl group. For instance, 2-amino-6-methyl-4-pyrimidinol could undergo esterification with acetic anhydride, followed by reduction or hydrolysis to introduce the -CH₂OH moiety.

Physicochemical Properties and Stability

Thermal Stability

Based on pyrimidine analogs, the compound is expected to exhibit a melting point between 180–185°C, lower than 2-amino-6-methyl-4-pyrimidinol (>300°C) due to reduced hydrogen bonding from the hydroxymethyl group.

Solubility and Reactivity

  • Solubility: Higher solubility in polar solvents (e.g., water, DMSO) compared to non-hydroxylated analogs due to the -CH₂OH group.

  • Reactivity: The amino group may participate in condensation reactions, while the hydroxymethyl group can undergo oxidation to a carboxylic acid or esterification.

Table 2: Predicted Spectroscopic Data

TechniqueKey Signals
IR Spectroscopy-NH₂ stretch (~3350 cm⁻¹), -OH stretch (~3200 cm⁻¹)
¹H NMR (DMSO-d₆)δ 2.35 (s, 3H, CH₃), δ 4.45 (s, 2H, CH₂OH)
¹³C NMRδ 158.2 (C2), δ 24.7 (CH₃), δ 62.1 (CH₂OH)

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